molecular formula C15H11ClN2O3 B14160897 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- CAS No. 79759-53-8

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl-

Cat. No.: B14160897
CAS No.: 79759-53-8
M. Wt: 302.71 g/mol
InChI Key: SNILJXUMARLZPQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a molecule of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the benzimidazole ring. The process may also involve steps like chlorination and oxidation to introduce the chloro and oxo groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

79759-53-8

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

2-(5-chloro-2-oxo-3-phenylbenzimidazol-1-yl)acetic acid

InChI

InChI=1S/C15H11ClN2O3/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(21)17(12)9-14(19)20/h1-8H,9H2,(H,19,20)

InChI Key

SNILJXUMARLZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O

Origin of Product

United States

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